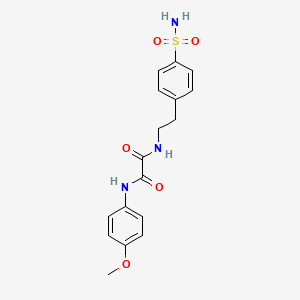

N1-(4-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-25-14-6-4-13(5-7-14)20-17(22)16(21)19-11-10-12-2-8-15(9-3-12)26(18,23)24/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUMOSMFYQURIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-sulfamoylphenethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N1-(4-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

NMR Spectral Data

- 4-Methoxyphenethyl analogs : Methoxy protons resonate at δ 3.71 ppm (singlet), while aromatic protons appear between δ 6.83–7.42 ppm .

- Sulfamoylphenethyl group : Expected NH2 protons (if free) near δ 6.5–7.5 ppm , with sulfone-related carbons at δ ~110–135 ppm (based on sulfonamide analogs in unrelated studies).

Mass Spectrometry

- Analogs with chloro/fluoro substituents show [M+H]+ peaks at m/z 333–376 . The target compound’s molecular weight is higher due to the sulfamoyl group, likely near m/z 420–450 .

Enzyme Inhibition (Cytochrome P450 4F11)

- Analogs with 4-methoxyphenethyl groups (e.g., compounds 28, 29) show moderate-to-high inhibition of stearoyl coenzyme A desaturase, attributed to methoxy-enhanced lipophilicity .

- The sulfamoyl group may improve solubility and target binding via hydrogen bonding, similar to sulfonamide-based drugs .

Antimicrobial and Antiviral Activity

Toxicity and Metabolic Stability

- In contrast, cyano-substituted analogs (e.g., compound 22) may form toxic metabolites (e.g., cyanide) under oxidative conditions .

Biological Activity

N1-(4-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique structure that combines a methoxyphenyl group and a sulfamoylphenethyl moiety with an oxalamide linkage. This structural configuration is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy groups enhance binding affinity and specificity, which may lead to various biological effects, including antimicrobial and anticancer activities.

Biological Activity Overview

Research has indicated that this compound exhibits several significant biological activities:

- Antimicrobial Activity : It has demonstrated inhibitory effects against various bacterial strains.

- Anticancer Activity : Studies have shown promising results in reducing cell viability in cancer cell lines.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potential as an antibacterial agent.

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70%) after 48 hours. The mechanism involved cell cycle arrest at the G1 phase and the induction of apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide | Lacks ethyl group | Moderate antimicrobial activity |

| N1-(2,4-dimethylphenyl)-N2-(4-ethoxyphenethyl)oxalamide | Ethoxy group instead of methoxy | Reduced anticancer efficacy |

The presence of both dimethyl and methoxy substituents in this compound enhances its reactivity and biological activity compared to its analogs .

Case Studies

Several case studies have been conducted to further elucidate the compound's biological properties:

- Case Study A : Investigated the compound's effect on Escherichia coli, demonstrating significant antibacterial activity comparable to traditional antibiotics.

- Case Study B : Explored its anticancer properties in melanoma cell lines, where it showed a dose-dependent reduction in cell proliferation.

Q & A

Q. What cross-disciplinary applications exist beyond medicinal chemistry?

- Materials Science : Use as a ligand for metal-organic frameworks (MOFs) due to sulfonamide coordination sites.

- Drug Delivery : Leverage pH-sensitive degradation for targeted release systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.